molecular formula C6H7BrN2O B6190883 3-bromo-1-(oxetan-3-yl)-1H-pyrazole CAS No. 2168345-44-4

3-bromo-1-(oxetan-3-yl)-1H-pyrazole

Cat. No.: B6190883
CAS No.: 2168345-44-4
M. Wt: 203.04 g/mol
InChI Key: FBLKAHOFVAKNTG-UHFFFAOYSA-N
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Description

3-bromo-1-(oxetan-3-yl)-1H-pyrazole is an organic compound that features a bromine atom attached to a pyrazole ring, which is further substituted with an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(oxetan-3-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Oxetane Introduction: The oxetane ring can be introduced via a nucleophilic substitution reaction, where an oxetane derivative reacts with the brominated pyrazole under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 3-bromo-1-(oxetan-3-yl)-1H-pyrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the oxetane moiety.

    Cyclization Reactions: The oxetane ring can open under acidic or basic conditions, leading to the formation of new cyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically yields hydrogenated pyrazole derivatives.

Scientific Research Applications

3-bromo-1-(oxetan-3-yl)-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-1-(oxetan-3-yl)-1H-pyrazole depends on its specific application:

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzyme activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-(oxetan-3-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

    3-bromo-1-(oxetan-3-yl)-1H-triazole: Contains a triazole ring, offering different reactivity and biological activity.

Uniqueness

3-bromo-1-(oxetan-3-yl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the oxetane moiety, which imparts distinct chemical and physical properties. This combination is less common compared to other heterocyclic compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2168345-44-4

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

3-bromo-1-(oxetan-3-yl)pyrazole

InChI

InChI=1S/C6H7BrN2O/c7-6-1-2-9(8-6)5-3-10-4-5/h1-2,5H,3-4H2

InChI Key

FBLKAHOFVAKNTG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=CC(=N2)Br

Purity

95

Origin of Product

United States

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